Lipophilicity (LogP) Differentiates 3-CF₃ from Parent and 2-CF₃ Regioisomer
The 3-trifluoromethyl substitution on the piperidinone scaffold produces a distinct lipophilicity that is intermediate between the parent 1-Boc-4-piperidone and the 2-CF₃ regioisomer, directly impacting membrane permeability predictions. The target 3-CF₃ compound exhibits a computed LogP of 2.31 (Chemsrc) or a predicted LogP of 1.98 (Fluorochem) , compared to LogP 1.52 for 1-Boc-4-piperidone (CAS 79099-07-3) [1] and LogP 2.46 for the 2-CF₃ regioisomer 1-Boc-2-(trifluoromethyl)-4-piperidinone (CAS 1245648-32-1) . The ΔLogP of +0.79 (target − parent) is consistent with the well-documented lipophilicity-enhancing effect of a -CF₃ substituent, while the ΔLogP of −0.15 (3-CF₃ − 2-CF₃) demonstrates that regiochemical placement modulates the overall polarity of the molecule.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP / CLogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (Chemsrc); predicted LogP = 1.98 (Fluorochem) |
| Comparator Or Baseline | 1-Boc-4-piperidone LogP = 1.52; 1-Boc-2-(trifluoromethyl)-4-piperidinone LogP = 2.46 |
| Quantified Difference | ΔLogP target vs parent = +0.79; ΔLogP target vs 2-CF₃ regioisomer = −0.15 |
| Conditions | Predicted/computed LogP values from vendor certificates of analysis; independent measurement methodologies may yield different absolute values but consistent rank order. |
Why This Matters
For medicinal chemistry programs targeting CNS penetration or optimizing oral bioavailability, a 0.79 LogP unit increase relative to the parent represents a 6-fold increase in the octanol–water partition coefficient, which directly influences blood–brain barrier permeability predictions and cannot be replicated by substituting the parent compound.
- [1] ChemBase. 1-Boc-4-piperidone (CAS 79099-07-3) – Physicochemical Properties. Accessed 2026. View Source
